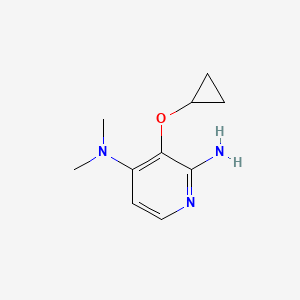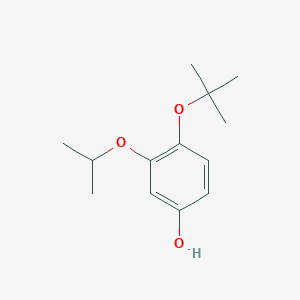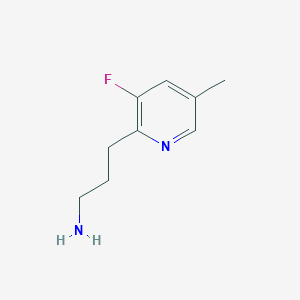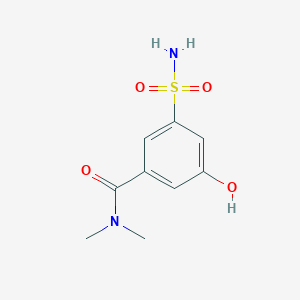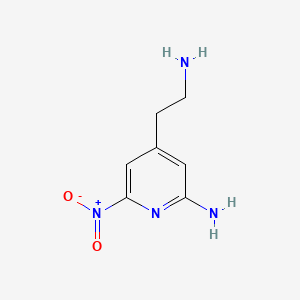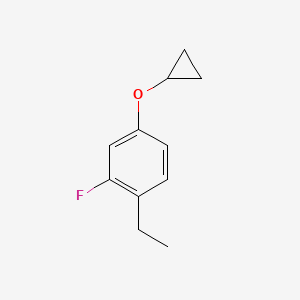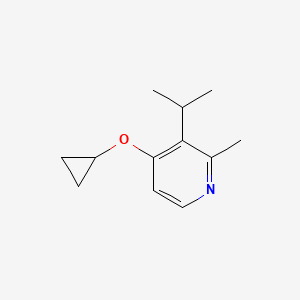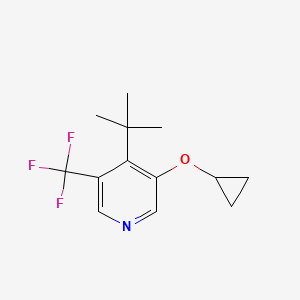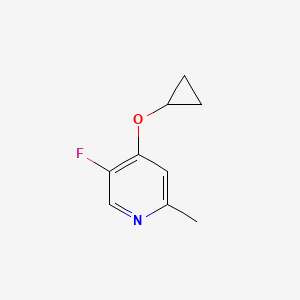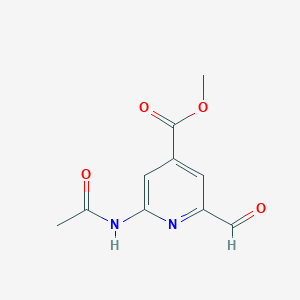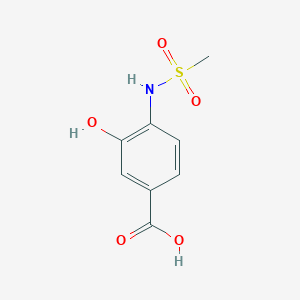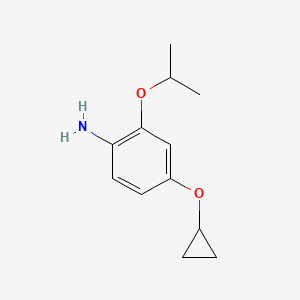
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is a compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the pyridine ring, with an additional pyridine ring attached at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields .
Another method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized under different reaction conditions. The reaction in toluene, promoted by iodine and tert-butyl hydroperoxide (TBHP), leads to the formation of N-(pyridin-2-yl)amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed Suzuki cross-coupling reactions is favored due to its scalability and efficiency. Additionally, the chemodivergent synthesis method can be adapted for industrial production by optimizing reaction conditions and using continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Iodine and TBHP: Used in the chemodivergent synthesis method.
Arylboronic Acids: Reactants in the Suzuki cross-coupling reaction.
Major Products Formed
N-(Pyridin-2-yl)amides: Formed through the chemodivergent synthesis method.
Various Pyridine Derivatives: Formed through substitution and coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-pyridinamine: Similar structure but lacks the additional pyridine ring.
N-(Pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is unique due to the presence of both a bromine atom and an additional pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H8BrN3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
5-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14) |
Clave InChI |
PNEKIFKRJLQURN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


